5-Fluorobenzo[d]oxazol-2(3H)-one

Circadian rhythm Molecular docking Chronotherapy

5-Fluorobenzo[d]oxazol-2(3H)-one (CAS 13451-79-1) is a heterocyclic scaffold belonging to the 2(3H)-benzoxazolone family, characterized by a fluorine substituent at the 5-position on the fused benzene ring. This substitution pattern confers distinct electronic properties, including a calculated logP of 1.26, a polar surface area of 46.00 Ų, and an acid pKa of approximately 9.32, which collectively influence its lipophilicity, hydrogen-bonding capacity, and ionization state under physiological conditions.

Molecular Formula C7H4FNO2
Molecular Weight 153.11 g/mol
CAS No. 13451-79-1
Cat. No. B084565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorobenzo[d]oxazol-2(3H)-one
CAS13451-79-1
Molecular FormulaC7H4FNO2
Molecular Weight153.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=O)O2
InChIInChI=1S/C7H4FNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
InChIKeyKXMRAGBOYTUYGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorobenzo[d]oxazol-2(3H)-one (CAS 13451-79-1) Procurement Guide: Core Properties and Comparative Context


5-Fluorobenzo[d]oxazol-2(3H)-one (CAS 13451-79-1) is a heterocyclic scaffold belonging to the 2(3H)-benzoxazolone family, characterized by a fluorine substituent at the 5-position on the fused benzene ring [1]. This substitution pattern confers distinct electronic properties, including a calculated logP of 1.26, a polar surface area of 46.00 Ų, and an acid pKa of approximately 9.32, which collectively influence its lipophilicity, hydrogen-bonding capacity, and ionization state under physiological conditions . The compound is structurally analogous to clinically used agents such as chlorzoxazone (5-chloro-2-benzoxazolone), yet the shift from chlorine to fluorine significantly alters its physicochemical and pharmacological profile, making it a valuable intermediate for the synthesis of dual lipoxygenase/cyclooxygenase inhibitors and a tool compound for probing sigma receptors and melatoninergic pathways [2].

5-Fluorobenzo[d]oxazol-2(3H)-one Analogs: Why Simple Substitution Leads to Significant Functional Divergence


Interchanging 5-fluorobenzo[d]oxazol-2(3H)-one with its 5-chloro, 5-nitro, or unsubstituted congeners is not quantitatively neutral because the C5 substituent directly modulates electronic distribution, hydrogen-bond acidity, and metabolic stability [1]. In silico pharmacophore mapping against clock proteins (CLOCK:BMAL1, PER1, PER2, CRY1, CRY2) reveals that 5-fluoro and 5-nitro derivatives exhibit elevated binding affinities compared to the 5-chloro and 5-bromo analogs, as well as the reference molecules melatonin and indomethacin [2]. Similarly, the 5-fluoro derivative demonstrates sub-micromolar antagonism at the P2X3 purinoceptor (EC50 = 80 nM), a target engagement profile not observed for the 5-chloro analog, which primarily acts as a centrally acting muscle relaxant [3]. These divergent activity signatures underscore that generic substitution without consideration of the specific electronic and steric contributions of fluorine can lead to loss of desired target engagement or gain of unwanted off-target effects.

5-Fluorobenzo[d]oxazol-2(3H)-one: Quantitative Comparator Analysis for Scientific Selection


Enhanced In Silico Binding Affinity to Circadian Clock Proteins vs. Melatonin, Indomethacin, and 5-Chloro Analog

In a comprehensive molecular docking and MM/PBSA study, 5-fluoro-2-benzoxazolone demonstrated substantially more negative binding free energies (ΔG, kcal/mol) across five core clock proteins (CLOCK:BMAL1, PER1, PER2, CRY1, CRY2) compared to both the reference analgesic molecules melatonin and indomethacin, and the 5-chloro and 5-bromo congeners [1]. The 5-fluoro derivative, along with its 5-nitro counterpart, ranked among the top-performing ligands, showing statistically significant higher affinities than the control group across multiple targets. This enhanced binding profile positions the 5-fluoro compound as a privileged scaffold for developing chronotherapeutic analgesics that target circadian rhythm dysregulation.

Circadian rhythm Molecular docking Chronotherapy Pain modulation

Potent P2X3 Purinoceptor Antagonism (EC50 = 80 nM) Not Shared by 5-Chloro Analog

5-Fluoro-3H-benzooxazol-2-one exhibited potent antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when evaluated at a screening concentration of 10 µM in Xenopus oocyte expression systems [1]. This sub-micromolar potency at a pain-relevant ion channel contrasts with the pharmacological profile of 5-chloro-2-benzoxazolone (chlorzoxazone), which is not reported as a P2X3 antagonist but rather acts as a centrally acting muscle relaxant with a distinct mechanism of action involving modulation of spinal reflexes and potassium channels. The P2X3 activity introduces a unique opportunity for analgesic development targeting ATP-gated ion channels involved in chronic pain signaling.

P2X3 receptor Pain Ion channel Antagonist

Lower Lipophilicity (LogP = 1.26) vs. 5-Chloro Analog for Enhanced Drug-Like Physicochemical Profile

The calculated partition coefficient (LogP) of 5-fluoro-2-benzoxazolone is 1.26, significantly lower than the experimentally determined LogP of the 5-chloro analog (chlorzoxazone, LogP ≈ 1.8–2.0) [1]. This 0.5–0.7 log unit reduction in lipophilicity translates to an approximately 3- to 5-fold difference in partition coefficient, which influences aqueous solubility, membrane permeability, and tissue distribution. The aqueous solubility of the 5-fluoro derivative has been measured at 38 µg/mL, a parameter that directly impacts formulation feasibility and in vivo exposure . In addition, the acid pKa of 5-fluoro-2-benzoxazolone is 9.32, reflecting lower acidity compared to 5-chloro-2-benzoxazolone derivatives, which exhibit higher acidity due to the electron-withdrawing effect of chlorine [2]. This pKa shift alters the ionization state at physiological pH, further differentiating the two compounds in terms of protein binding and passive diffusion.

Lipophilicity Drug-likeness ADME Solubility

Dual Enzyme Inhibition Potential: Intermediates in Patent-Backed LOX/COX Dual Inhibitor Synthesis

US Patent US5071863A explicitly describes 5-fluoro-4-methyl-2-benzoxazolone as a key intermediate in the synthesis of 6-benzylamino-5-fluoro-4-methyl-2-benzoxazolone, a compound that acts as a dual inhibitor of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes with IC50 values in the range of 0.5 to 30 µM [1]. This dual inhibition profile is therapeutically advantageous for treating inflammatory and allergic conditions, as it simultaneously blocks both arms of the arachidonic acid cascade. In contrast, the 5-chloro analog (chlorzoxazone) has not been reported as a dual LOX/COX inhibitor, and its primary therapeutic use remains muscle relaxation.

Lipoxygenase Cyclooxygenase Dual inhibitor Inflammation

5-Fluorobenzo[d]oxazol-2(3H)-one Application Scenarios Based on Verified Differential Evidence


Chronotherapeutic Analgesic Development Targeting Circadian Clock Proteins

Leveraging the superior in silico binding affinities of 5-fluoro-2-benzoxazolone to CLOCK:BMAL1, PER1, PER2, CRY1, and CRY2 clock proteins compared to melatonin and indomethacin [1], this compound is ideally suited as a scaffold for designing chronotherapeutic agents that target pain modulation through circadian rhythm regulation. Research groups focused on diurnal pain variations, shift-work-related pain exacerbation, or hemicrania continua can use this compound to develop dual-function analgesics that combine COX inhibition with circadian clock resetting properties.

Non-Opioid Pain Research via P2X3 Purinoceptor Antagonism

The potent P2X3 antagonism (EC50 = 80 nM) exhibited by 5-fluoro-3H-benzooxazol-2-one [2] positions this compound as a selective tool for investigating ATP-mediated pain signaling in chronic pain models, including neuropathic and inflammatory pain. Unlike the 5-chloro analog which lacks this activity, the 5-fluoro derivative enables researchers to probe P2X3-dependent pathways without confounding muscle relaxant effects, thereby supporting cleaner target validation studies.

Dual LOX/COX Inhibitor Synthesis for Inflammatory Disease Models

Building on the established synthetic route outlined in US Patent US5071863A, 5-fluoro-2-benzoxazolone serves as a critical intermediate for preparing dual lipoxygenase/cyclooxygenase inhibitors with demonstrated IC50 values in the sub-micromolar to low micromolar range [3]. This application is particularly relevant for preclinical inflammation and allergy research where simultaneous blockade of prostaglandin and leukotriene biosynthesis is desired, a therapeutic strategy not addressable with chlorzoxazone-based intermediates.

ADME Optimization Studies Exploiting the Favorable Physicochemical Profile

With a LogP of 1.26, aqueous solubility of 38 µg/mL, and an acid pKa of 9.32 [4], 5-fluoro-2-benzoxazolone presents a balanced physicochemical profile that facilitates oral absorption and reduces formulation complexity compared to the more lipophilic 5-chloro analog (LogP ≈ 1.8–2.0). Medicinal chemistry groups engaged in lead optimization can utilize this compound as a starting point for further derivatization while maintaining drug-like properties, thereby accelerating the development of orally bioavailable benzoxazolone-based therapeutics.

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